2 inverted exclamation mark ,3 inverted exclamation mark -Dideoxy-5-fluorocytidine

Vue d'ensemble

Description

Cytidine, 2’,-3’,-dideoxy-5-fluoro-: is a nucleoside analog that has been widely used in the treatment of various types of cancer. It was first synthesized in the 1980s and has since become an important drug in the field of oncology. This compound is known for its ability to inhibit the replication of viral and cancerous cells, making it a valuable tool in medical research and treatment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Cytidine, 2’,-3’,-dideoxy-5-fluoro- involves several synthetic routes. One common method includes the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst for the silanization of 5-fluorocytosine . This method is advantageous due to its high yield and quality, as well as its simplicity and ease of operation.

Industrial Production Methods: In industrial settings, the production of Cytidine, 2’,-3’,-dideoxy-5-fluoro- often involves the use of advanced chemical processes to ensure high purity and yield. The process typically includes multiple steps of purification and crystallization to obtain the desired product with minimal impurities .

Analyse Des Réactions Chimiques

Phosphorylation and Metabolic Activation

FddC undergoes intracellular phosphorylation to its active triphosphate form (FddC-TP), which inhibits viral polymerases. Studies in human cells reveal:

| Cell Type | FddC-TP (pmol/10⁶ cells) | FddC-DP-Ethanolamine (pmol/10⁶ cells) | Time to Plateau (h) |

|---|---|---|---|

| CEM (T-cells) | 6.7 ± 2.3 | 17.8 ± 5.6 | 8 |

| Primary PBM | 2.0 ± 0.1 | 4.0 ± 0.5 | >24 |

| HepG2 (liver) | 2.8 ± 0.4 | 7.2 ± 2.3 | >24 |

-

Kinetics : Phosphorylation is rapid in T-cells (CEM) but slower in primary peripheral blood mononuclear cells (PBM) and HepG2 cells .

-

Metabolites : Major metabolites include FddC monophosphate (MP), diphosphate (DP), and triphosphate (TP), with DP-ethanolamine and DP-choline derivatives detected .

Reverse Transcriptase (RT) Inhibition

FddC-TP competitively inhibits HIV-1 RT with a of 1.60 ± 0.10 μM . Incorporation into viral DNA causes chain termination due to the absence of a 3'-OH group .

Cytidine Deaminase Resistance

Unlike other cytidine analogues, FddC is not deaminated by cytidine deaminase, preserving its antiviral activity .

Mitochondrial DNA Polymerase γ Interaction

FddC-TP exhibits low affinity for human mitochondrial DNA polymerase γ (), reducing off-target toxicity .

Degradation and Excretion

-

Plasma Stability : FddC has a biphasic elimination profile in rhesus monkeys:

-

Renal Excretion : 72% of an oral dose is excreted unchanged in urine, indicating minimal hepatic metabolism .

Table 1: Comparative Anti-HIV Activity

| Compound | EC₅₀ (HIV-1, μM) | Selectivity Index (SI) |

|---|---|---|

| FddC | 0.026 | >384 |

| AZT | 0.005 | >2000 |

| 3TC | 0.1 | >100 |

Table 2: Pharmacokinetic Parameters in Rhesus Monkeys

| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) |

|---|---|---|

| (μg/ml) | 7.94 ± 1.46 | 2.0 ± 0.5 |

| (h) | 0.5 | 2.0 |

| Bioavailability (%) | 100 | 38 ± 10 |

Applications De Recherche Scientifique

Antiviral Activity Against HIV

Mechanism of Action:

β-l-FddC exhibits selective inhibition of HIV replication through its incorporation into viral DNA by reverse transcriptase (RT). The compound's structure mimics natural nucleosides, allowing it to compete effectively with dCTP during viral DNA synthesis. Notably, β-l-FddC is recognized by wild-type HIV-RT but is less effective against mutated strains, such as those harboring the M184V mutation associated with resistance to other antiretrovirals like 3TC .

In Vitro Studies:

Research has demonstrated that β-l-FddC possesses potent anti-HIV activity across various strains. In cell culture assays, it showed a higher selectivity index compared to its counterparts, indicating lower cytotoxicity while effectively inhibiting viral replication . A study reported that β-l-FddC was approximately 10-fold more potent than its parent compound, dideoxycytidine (DDC), in inhibiting HIV-1 replication in primary human lymphocytes .

Anti-Hepatitis B Virus Activity

Pharmacodynamics:

In addition to its anti-HIV properties, β-l-FddC has been found to inhibit HBV replication effectively. It acts by competing with dCTP for incorporation into the viral DNA during reverse transcription. The compound's triphosphate form (β-l-FddCTP) has shown high affinity for HBV DNA polymerase, with a value of 0.069 ± 0.015 μM, indicating its potential as a therapeutic agent against chronic HBV infections .

Comparative Potency:

Studies have indicated that β-l-FddC is at least 10 times more potent than lamivudine (3TC) in inhibiting HBV replication. This increased potency may be attributed to the longer retention of β-l-FddCTP within cells compared to the triphosphate form of 3TC .

Pharmacokinetics

Absorption and Distribution:

Pharmacokinetic studies in rhesus monkeys have illustrated that β-l-FddC exhibits favorable absorption characteristics when administered both intravenously and orally. The compound demonstrated an absolute oral bioavailability ranging from 56% to 66%, with a mean maximum plasma concentration () of approximately 3.2 μM following oral administration .

Metabolism and Elimination:

The drug's metabolic profile reveals that it undergoes minimal deamination, which is advantageous for maintaining therapeutic levels in the body. The intracellular half-life of β-l-FddCTP was found to be around 14.8 hours, supporting sustained antiviral activity .

Clinical Implications and Case Studies

Therapeutic Use:

Given its potent antiviral properties and favorable pharmacokinetic profile, β-l-FddC is being considered for clinical trials aimed at treating patients with chronic HIV and HBV infections. Its efficacy against resistant strains makes it a candidate for combination therapies alongside existing antiviral agents .

Case Study Insights:

A notable case study involved patients who exhibited resistance to conventional therapies but responded positively to treatment regimens incorporating β-l-FddC. These findings underscore the compound's potential role in overcoming drug resistance in HIV treatment protocols .

Mécanisme D'action

The mechanism of action of Cytidine, 2’,-3’,-dideoxy-5-fluoro- involves its incorporation into the DNA or RNA of viral or cancerous cells. This incorporation leads to the termination of DNA or RNA synthesis, thereby inhibiting the replication of these cells . The compound targets specific enzymes involved in nucleic acid synthesis, such as reverse transcriptase in the case of HIV .

Comparaison Avec Des Composés Similaires

- 2’,3’-Dideoxycytidine

- 2’,3’-Didehydro-2’,3’-dideoxycytidine

- 5-Fluorocytosine

Uniqueness: Cytidine, 2’,-3’,-dideoxy-5-fluoro- is unique due to its specific fluorine substitution at the 5-position of the pyrimidine ring. This modification enhances its ability to inhibit viral and cancerous cell replication compared to other similar compounds .

By understanding the detailed aspects of Cytidine, 2’,-3’,-dideoxy-5-fluoro-, researchers and medical professionals can better utilize this compound in various scientific and therapeutic applications.

Activité Biologique

2',3'-Dideoxy-5-fluorocytidine (commonly referred to as D4FC) is a synthetic nucleoside analogue that has garnered attention for its biological activity, particularly in the fields of antiviral and anticancer research. This compound is structurally related to cytidine, with a fluorine atom at the 5-position and dideoxy modifications at the 2' and 3' positions. Its mechanism of action primarily involves inhibition of nucleic acid synthesis, making it a potential therapeutic agent against various viral infections and cancers.

D4FC acts by inhibiting key enzymes involved in nucleotide metabolism. It has been shown to interfere with the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. Additionally, D4FC and its analogues have demonstrated cytotoxic effects on cancer cells by disrupting DNA synthesis and inducing apoptosis.

Biological Activity Overview

The biological activity of D4FC can be summarized through various studies that highlight its antiviral and anticancer properties.

Antiviral Activity

- HIV Inhibition : D4FC has been identified as a potent inhibitor of HIV-1 reverse transcriptase. Studies have shown that its triphosphate form exhibits significant inhibitory activity at submicromolar concentrations .

- Hepatitis B Virus (HBV) : At a concentration of 1 μM, D4FC has been reported to inhibit HBV growth by more than 90%, showcasing its potential as an antiviral agent against hepatitis viruses .

Anticancer Activity

- Cell Line Studies : D4FC has exhibited inhibitory effects on various cancer cell lines, including human lung carcinoma and skin melanoma cells. The compound's ability to induce cell death through apoptosis is a key feature of its anticancer activity .

- Cytotoxicity : While D4FC demonstrates antiviral efficacy, it also presents cytotoxicity in certain contexts, necessitating further research to balance therapeutic effects with potential toxicity .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of D4FC:

- Study on HIV-1 Activity : A study synthesized several analogues of D4FC to evaluate their anti-HIV-1 activity. The results indicated that modifications at the 5-position affected antiviral potency, with certain derivatives exhibiting increased cytotoxicity compared to the parent compound .

- Anticancer Evaluation : In vitro studies assessed D4FC's effects on glioma cells, revealing moderate activity against these aggressive tumors. The findings suggest that further development could lead to effective treatments for specific cancer types .

Comparative Biological Activity Table

| Compound Name | Antiviral Activity | Anticancer Activity | Cytotoxicity |

|---|---|---|---|

| 2',3'-Dideoxy-5-fluorocytidine (D4FC) | Potent against HIV-1 and HBV | Moderate against lung carcinoma | Present in certain analogues |

| β-L-D4FU | Less potent than D4FC | Inhibitory against glioma | Higher cytotoxicity observed |

Propriétés

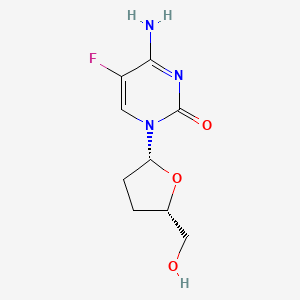

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEIABZPRBJOFU-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147886 | |

| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107036-62-4 | |

| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.